molecular formula C15H23NO3Sn B14593011 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one CAS No. 61500-37-6

7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one

Cat. No.: B14593011
CAS No.: 61500-37-6
M. Wt: 384.06 g/mol
InChI Key: DUBOSVIRXUWDTK-UHFFFAOYSA-L
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Description

7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one is a complex organic compound with a unique structure that includes a benzodioxastannin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxastannin core, followed by the introduction of the amino and dibutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one
  • 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

Compared to similar compounds, 7-Amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one stands out due to its unique benzodioxastannin core and the presence of both amino and dibutyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61500-37-6

Molecular Formula

C15H23NO3Sn

Molecular Weight

384.06 g/mol

IUPAC Name

7-amino-2,2-dibutyl-1,3,2-benzodioxastannin-4-one

InChI

InChI=1S/C7H7NO3.2C4H9.Sn/c8-4-1-2-5(7(10)11)6(9)3-4;2*1-3-4-2;/h1-3,9H,8H2,(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

DUBOSVIRXUWDTK-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC2=C(C=CC(=C2)N)C(=O)O1)CCCC

Origin of Product

United States

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